

Spectroscopic Profile of 2,6-Dichloro-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-iodophenol

Cat. No.: B1308735

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for the compound **2,6-dichloro-4-iodophenol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ^1H and ^{13}C NMR data for **2,6-dichloro-4-iodophenol**.

^1H NMR Data

The ^1H NMR spectrum of **2,6-dichloro-4-iodophenol** is characterized by two distinct signals, corresponding to the phenolic proton and the aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.83	Singlet (s)	1H	-OH
7.27	Singlet (s)	2H	Ar-H

Data Interpretation: The singlet at 9.83 ppm is characteristic of a phenolic hydroxyl proton, and its integration confirms the presence of a single proton. The singlet at 7.27 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at the C3 and C5 positions. The singlet nature of this peak is due to the symmetrical substitution pattern of the aromatic ring.

¹³C NMR Data (Predicted)

While experimental ¹³C NMR data for **2,6-dichloro-4-iodophenol** is not readily available in the literature, the chemical shifts can be predicted based on the analysis of structurally similar compounds and established substituent effects on the benzene ring.

Chemical Shift (δ) ppm	Assignment
~150-155	C1 (-OH)
~130-135	C3/C5 (Ar-CH)
~120-125	C2/C6 (-Cl)
~85-90	C4 (-I)

Data Interpretation: The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded, appearing in the 150-155 ppm range. The carbons bearing the chlorine atoms (C2 and C6) would appear in the 120-125 ppm region. The two equivalent aromatic carbons (C3 and C5) are predicted to resonate around 130-135 ppm. The carbon atom bonded to the iodine (C4) is anticipated to be the most shielded among the aromatic carbons, with a chemical shift in the range of 85-90 ppm due to the heavy atom effect of iodine.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenolic compounds is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,6-dichloro-4-iodophenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Instrumentation: Record the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically used.
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The key IR absorption bands expected for **2,6-dichloro-4-iodophenol** are summarized below.

Wavenumber (cm^{-1})	Intensity	Assignment
~3550-3200	Broad, Medium-Strong	O-H stretch (phenolic)
~3100-3000	Weak-Medium	C-H stretch (aromatic)
~1550-1450	Medium-Strong	C=C stretch (aromatic ring)
~1260-1180	Strong	C-O stretch (phenol)
~850-750	Strong	C-Cl stretch
~600-500	Medium	C-I stretch

Data Interpretation: The broad absorption in the $3550-3200 \text{ cm}^{-1}$ region is a characteristic feature of the O-H stretching vibration in phenols, with the broadening resulting from hydrogen bonding. The weak to medium peaks in the $3100-3000 \text{ cm}^{-1}$ range are attributed to the C-H

stretching of the aromatic ring. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1550-1450 cm^{-1} region. The strong C-O stretching vibration of the phenol is expected around 1260-1180 cm^{-1} . The presence of halogens is indicated by the C-Cl stretching absorption in the 850-750 cm^{-1} range and the C-I stretch at lower wavenumbers, typically between 600 and 500 cm^{-1} .

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is as follows:

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **2,6-dichloro-4-iodophenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

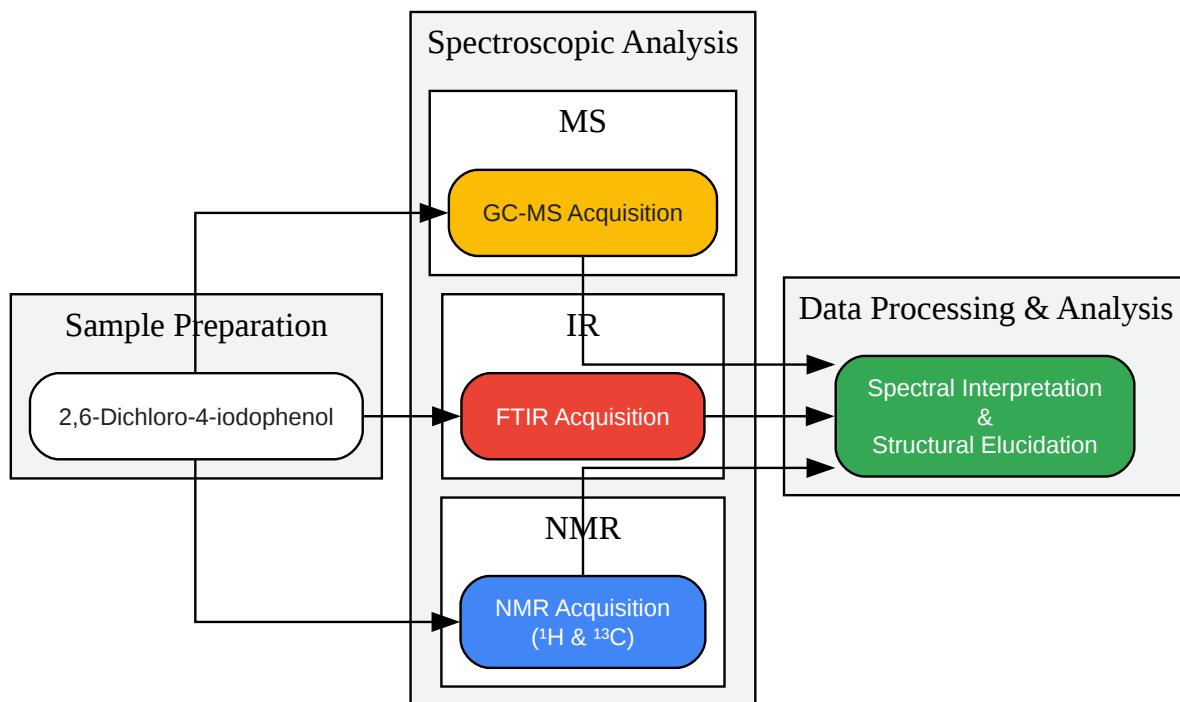
Predicted Mass Spectrometry Data

The predicted mass spectrometric data for **2,6-dichloro-4-iodophenol** is presented below.

m/z	Interpretation
288/290/292	$[M]^{+\bullet}$ (Molecular ion peak cluster)
253/255	$[M-Cl]^+$
161	$[M-I]^+$
126	$[M-I-Cl]^+$

Data Interpretation: The molecular ion peak ($[M]^{+\bullet}$) for **2,6-dichloro-4-iodophenol** is expected to appear as a cluster of peaks at m/z 288, 290, and 292. This isotopic pattern is due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes). The base peak may correspond to the molecular ion or a stable fragment. Common fragmentation pathways for halogenated phenols include the loss of a halogen atom. Therefore, fragment ions corresponding to the loss of a chlorine atom ($[M-Cl]^+$) at m/z 253/255 and the loss of an iodine atom ($[M-I]^+$) at m/z 161 are anticipated. A subsequent loss of a chlorine atom from the $[M-I]^+$ fragment would lead to an ion at m/z 126.

Experimental Protocol for Mass Spectrometry


A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

- **Sample Preparation:** Prepare a dilute solution of **2,6-dichloro-4-iodophenol** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC-MS system equipped with an electron ionization source.
- **Gas Chromatography:** Inject a small volume (e.g., 1 μL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
- Data Acquisition and Processing: A detector records the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-dichloro-4-iodophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,6-Dichloro-4-iodophenol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-4-iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308735#spectroscopic-data-of-2-6-dichloro-4-iodophenol-nmr-ir-ms\]](https://www.benchchem.com/product/b1308735#spectroscopic-data-of-2-6-dichloro-4-iodophenol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com